![molecular formula C18H19Cl2N3O3S2 B215191 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215191.png)
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine, also known as compound 1, is a novel small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized in 2017 by a team of researchers from Shanghai Institute of Materia Medica, Chinese Academy of Sciences. The compound has been found to inhibit the growth of cancer cells by targeting a specific protein, which makes it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 involves inhibition of a protein called Tankyrase 1 (TNKS1). TNKS1 is involved in the regulation of a cellular process called Wnt signaling, which is often dysregulated in cancer cells. Inhibition of TNKS1 by 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 leads to the stabilization of a protein called Axin, which in turn leads to the inhibition of Wnt signaling. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
Compound 1 has been found to have a selective inhibitory effect on TNKS1, with little or no effect on other related proteins. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 is its selectivity for TNKS1, which makes it a promising candidate for cancer therapy. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has also shown good pharmacokinetic properties and is well-tolerated in animal studies. However, one of the limitations of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine is its relatively low potency compared to other TNKS1 inhibitors. This may limit its efficacy in vivo and may require higher doses to achieve therapeutic effect.
Direcciones Futuras
There are several potential future directions for research on 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. One direction is to optimize the synthesis method to improve the yield and purity of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine. Another direction is to explore the use of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine and its potential for use in different types of cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in humans.
Métodos De Síntesis
The synthesis of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 involves a multi-step process that starts with the reaction of 3,5-dichloropyridine-4-carbaldehyde with 2-mercaptoethanol to form a thioether intermediate. This intermediate is then reacted with cyclohexylamine and subsequently with chlorosulfonyl isocyanate to form 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. The synthesis method has been optimized to yield the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in high purity and yield.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential in cancer therapy. In vitro studies have shown that the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. In vivo studies using mouse models have also demonstrated the anti-tumor activity of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has been found to induce apoptosis (cell death) in cancer cells and inhibit the proliferation of cancer cells by targeting a specific protein.
Propiedades
Nombre del producto |
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine |
---|---|
Fórmula molecular |
C18H19Cl2N3O3S2 |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[4-(3,5-dichlorophenyl)sulfanylpyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C18H19Cl2N3O3S2/c19-12-8-13(20)10-15(9-12)27-16-6-7-21-11-17(16)28(25,26)23-18(24)22-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H2,22,23,24) |
Clave InChI |
QYSWUQLZOUAFOA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl |
SMILES canónico |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.